

Solvent Red 195: A Novel Lipophilic Probe for Flow Cytometry Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent red 195

Cat. No.: B1595644

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Application Note

Introduction

Solvent Red 195 is a synthetic dye belonging to the sulphonazo series, presenting as a deep, bluish-red transparent powder.[1] Traditionally, its excellent thermal stability, light fastness, and high coloring strength have led to its widespread use in the plastics and fiber industries for coloring materials such as polystyrene, PET, and ABS.[2][3] While not conventionally used in biological applications, its inherent lipophilic nature and solubility in organic solvents suggest its potential as a novel probe for cell-based assays, particularly in the field of flow cytometry.[3][4]

This application note presents a hypothetical framework for the use of **Solvent Red 195** as a lipophilic membrane stain for flow cytometry. Drawing parallels with established lipophilic dyes like the PKH and DiI series, we propose a mechanism and protocol for staining cells.[5] The principle relies on the partitioning of the dye's hydrophobic components into the lipid bilayer of the cell membrane, leading to stable and uniform fluorescence labeling.[6] This would enable researchers to track cell populations, assess membrane integrity, or investigate phenomena such as cell-cell interaction and membrane transfer.

Proposed Mechanism of Action

The proposed mechanism for **Solvent Red 195** as a cell membrane stain is analogous to that of other lipophilic dyes.[6] The dye, when transferred from an aqueous-organic solvent mixture to an aqueous cell suspension, is presumed to rapidly partition into the lipid bilayers of the

cells. This process is driven by the hydrophobic interactions between the dye molecules and the lipid components of the cell membrane. Once integrated, the dye is expected to be stably retained within the membrane, allowing for long-term tracking of the labeled cells. For proliferating cell populations, the dye would be distributed equally between daughter cells, leading to a progressive halving of fluorescence intensity with each cell division.

Physicochemical Properties of Solvent Red 195

A summary of the relevant physicochemical properties of **Solvent Red 195** is presented in the table below. These properties are crucial for understanding its potential behavior in a biological staining context.

Property	Value	Reference(s)
Appearance	Bluish-red powder	[7]
C.I. Name	Solvent Red 195	[1]
CAS Number	164251-88-1	[7]
Molecular Formula	C22H12N2O	[1]
Molecular Weight	320.34 g/mol	[1]
Melting Point	~216 °C	[4][7]
Solubility (g/L at 20°C)		
Acetone	1.4	[3][4]
Butyl Acetate	1.3	[3][4]
Methylbenzene	2.7	[3][4]
Dichloromethane	37.1	[3][4]
Ethyl Alcohol	0.8	[3][4]
Heat Resistance (in PS)	300 °C	[2][7]
Light Fastness (in PS)	7-8 (Excellent)	[1]

Experimental Protocols

Note: The following protocols are hypothetical and should be optimized for specific cell types and experimental conditions.

I. Reagent Preparation

- **Solvent Red 195** Stock Solution (1 mM): Based on its solubility, dissolve an appropriate amount of **Solvent Red 195** powder in a suitable organic solvent like Dichloromethane or Acetone to create a 1 mM stock solution.^{[3][4]} Store this stock solution protected from light at 4°C.
- Staining Diluent: A salt-free, iso-osmotic diluent is critical for preventing dye aggregation and ensuring uniform staining. A commercially available diluent for lipophilic dyes (e.g., Diluent C) is recommended. Alternatively, a custom-prepared, sterile-filtered solution of 0.25 M sucrose with 10 mM HEPES (pH 7.4) can be tested.
- Stop Solution: Neat fetal bovine serum (FBS) or a protein-rich cell culture medium is used to stop the staining reaction by binding excess dye.
- Cell Suspension: Prepare a single-cell suspension of the target cells in a serum-free culture medium or phosphate-buffered saline (PBS) at a concentration of 2×10^7 cells/mL.

II. Cell Staining Protocol

This protocol is adapted from general methods for lipophilic dye staining.^[8]

- Prepare two tubes for each cell sample to be stained: one containing 1 mL of the cell suspension and one containing 1 mL of the Staining Diluent.
- Create a 2X working dye solution by diluting the 1 mM **Solvent Red 195** stock solution in the Staining Diluent. The optimal concentration will need to be determined empirically, but a starting range of 2-20 μ M (final concentration of 1-10 μ M) is suggested. For example, to achieve a 4 μ M final concentration, prepare a 8 μ M 2X working solution.
- Rapidly and simultaneously mix the 1 mL of cell suspension and 1 mL of the 2X working dye solution in a larger tube and immediately vortex gently for 2-3 seconds to ensure homogenous mixing.

- Incubate the cell-dye mixture at room temperature for 1-5 minutes. The optimal incubation time should be determined for each cell type.
- Stop the staining reaction by adding an equal volume of Stop Solution (e.g., 2 mL of FBS) and incubate for 1 minute at room temperature.
- Pellet the stained cells by centrifugation (e.g., 400 x g for 5 minutes).
- Wash the cells three times with complete culture medium or PBS containing 1% FBS to remove unbound dye.
- Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% FBS and 0.1% sodium azide).

III. Flow Cytometry Analysis

- Acquire the stained cells on a flow cytometer equipped with appropriate lasers and filters for detecting a red fluorophore. Based on the "bluish-red" description, excitation with a yellow-green (561 nm) or red (633/640 nm) laser and detection in a corresponding red emission channel would be a logical starting point.
- Use an unstained cell sample to set the baseline fluorescence.
- Analyze the fluorescence intensity of the **Solvent Red 195**-stained cells.

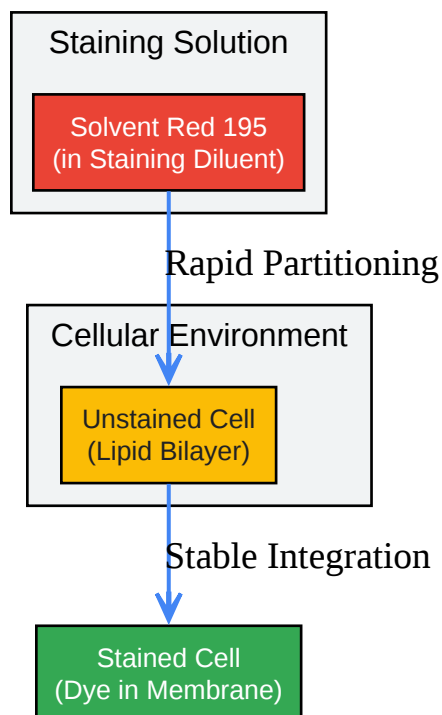
Hypothetical Parameter Optimization

The following table provides a guide for optimizing key experimental parameters.

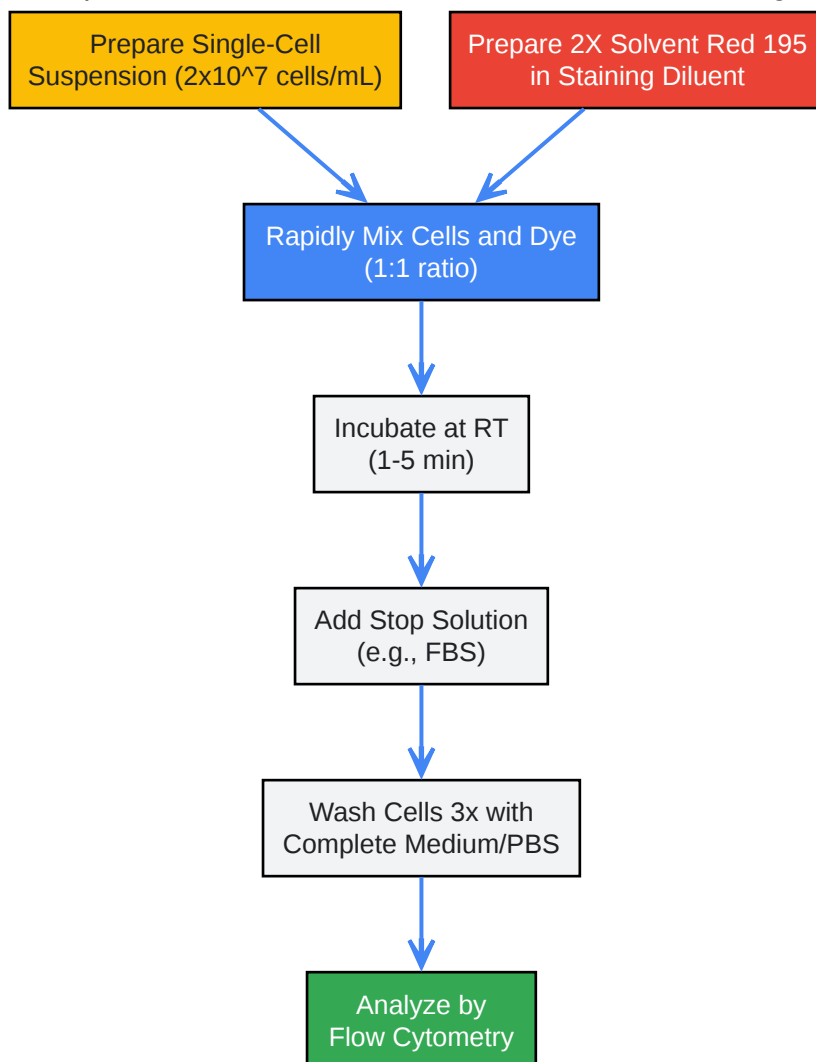
Parameter	Range to Test	Rationale
Final Dye Concentration	0.5 - 20 μ M	To achieve bright, uniform staining without causing cytotoxicity. Higher concentrations may lead to membrane damage.
Cell Concentration	1×10^6 - 2×10^7 cells/mL	Staining intensity is dependent on the cell-to-dye ratio.
Incubation Time	1 - 10 minutes	To allow for sufficient dye partitioning into the membrane without causing adverse effects.
Incubation Temperature	Room Temperature (20-25°C)	Lipophilic dye staining is typically rapid at room temperature.

Visualizations

Proposed Mechanism of Solvent Red 195 Staining



Experimental Workflow for Solvent Red 195 Staining



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